DL-Alanine-15N

Übersicht

Beschreibung

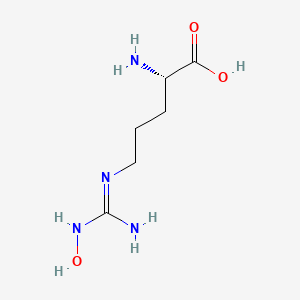

DL-Alanine-15N: is a stable isotope-labeled compound of alanine, an amino acid. The “DL” prefix indicates that it is a racemic mixture of both D- and L-alanine enantiomers. The “15N” label signifies that the nitrogen atom in the amino acid is the stable isotope nitrogen-15, which is often used in various scientific research applications due to its non-radioactive nature and ability to be traced in biological systems .

Wirkmechanismus

Target of Action

DL-Alanine-15N is the 15N labeled DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . It plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the metabolism of glucose and the production of energy in the body.

Mode of Action

This compound interacts with its targets through various mechanisms. It is employed both as a reducing and a capping agent , used with silver nitrate aqueous solutions for the production of nanoparticles . Additionally, this compound can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Biochemical Pathways

This compound is involved in the glucose-alanine cycle , a biochemical pathway that enables the body to convert glucose into energy . This cycle occurs between tissues and the liver, allowing the body to maintain energy homeostasis. This compound, as a part of this cycle, contributes to the efficient use of glucose and the maintenance of blood sugar levels.

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

As a component of the glucose-alanine cycle, this compound likely contributes to the regulation of glucose metabolism and energy production in the body .

Action Environment

It is known that this compound is stable under room temperature conditions , suggesting that it may be relatively resistant to environmental changes.

Biochemische Analyse

Biochemical Properties

DL-Alanine-15N, like its unlabeled counterpart, interacts with various enzymes and proteins in biochemical reactions . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It also interacts with transition metals such as Cu(II), Zn(II), and Cd(II) in chelation research .

Cellular Effects

This compound influences cell function by participating in the glucose-alanine cycle . This cycle allows tissues to detoxify ammonia and transport it to the liver, where it is converted into urea for excretion . This process is crucial for maintaining cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules . For example, it can bind to pyruvate, a key molecule in cellular respiration, to form alanine in a reaction catalyzed by the enzyme alanine transaminase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the production of nanoparticles, where it acts as a reducing and capping agent . Over time, these nanoparticles can exhibit different properties due to the presence of this compound .

Metabolic Pathways

This compound is involved in the glucose-alanine cycle, a metabolic pathway that allows tissues to detoxify ammonia and transport it to the liver . This cycle involves several enzymes, including alanine transaminase .

Transport and Distribution

This compound, like DL-Alanine, is transported within cells and tissues as part of the glucose-alanine cycle . It can be transported from peripheral tissues to the liver, where it is converted into pyruvate for further metabolism .

Subcellular Localization

This compound is found throughout the cell due to its role in the glucose-alanine cycle . It can be found in the cytoplasm, where it is involved in various metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Alanine-15N can be synthesized through several methods. One common approach involves the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine . Another method involves the biocatalytic deracemization of racemic amino acids using alanine dehydrogenase and ω-transaminase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and chemical reductive amination of ketonic acids. These methods are optimized for large-scale production and often involve the use of renewable electricity to drive the reactions under ambient conditions .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Alanine-15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyruvate.

Reduction: It can be reduced to form alanine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Pyruvate and other keto acids.

Reduction: Various alanine derivatives.

Substitution: Substituted alanine compounds.

Wissenschaftliche Forschungsanwendungen

DL-Alanine-15N has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nitrogen isotope studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace nitrogen flow in biological systems.

Medicine: Used in the development of diagnostic tools and therapeutic agents.

Industry: Utilized in the production of nanoparticles and as a reducing agent in various industrial processes

Vergleich Mit ähnlichen Verbindungen

L-Alanine-15N: Only the L-enantiomer of alanine labeled with nitrogen-15.

D-Alanine-15N: Only the D-enantiomer of alanine labeled with nitrogen-15.

Glycine-15N: Another amino acid labeled with nitrogen-15, used for similar research purposes

Uniqueness of DL-Alanine-15N: this compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly useful in research involving chiral separation and the study of enantiomer-specific pathways .

Eigenschaften

IUPAC Name |

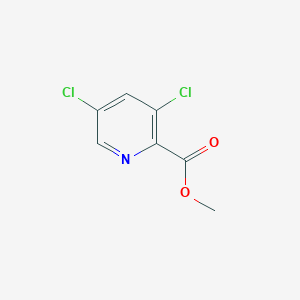

2-(15N)azanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991572 | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-64-8 | |

| Record name | DL-Alanine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.